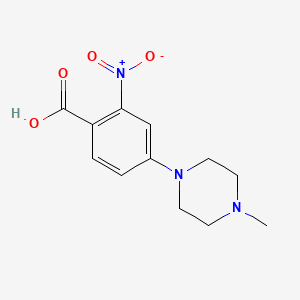
5-Amino-4-methylpicolinonitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of amines, such as 5-Amino-4-methylpicolinonitrile, can be achieved through various methods. One common method involves the reduction of nitriles or amides . Another approach involves the use of microwave-assisted synthesis for the final step of synthesizing quaternary ammonium salts .Molecular Structure Analysis
The molecular structure of a compound like this compound can be analyzed using various techniques. High-resolution mass spectrometry (MS) can be used to measure the accurate molecular weights of the intact molecular ions, allowing them to be assigned a molecular formula with high confidence .Eigenschaften
CAS-Nummer |
897733-08-3 |
|---|---|
Molekularformel |
C7H7N3 |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
5-amino-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-5-2-6(3-8)10-4-7(5)9/h2,4H,9H2,1H3 |
InChI-Schlüssel |
QXMRBIGIIPVYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1N)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
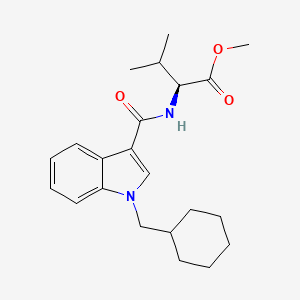
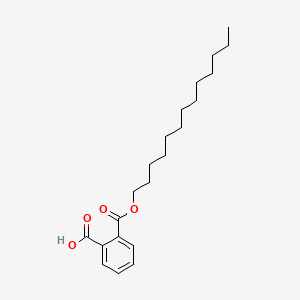
![(2,5-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B8270179.png)

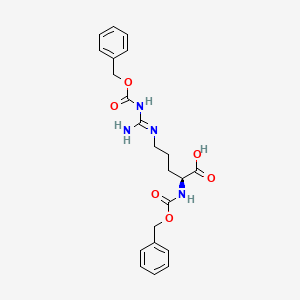
![6-(2-Methoxy-5-methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B8270207.png)
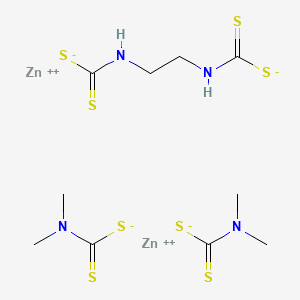
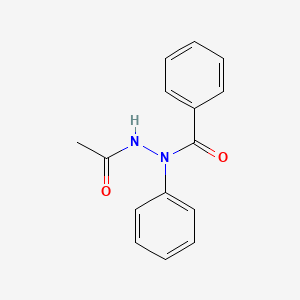


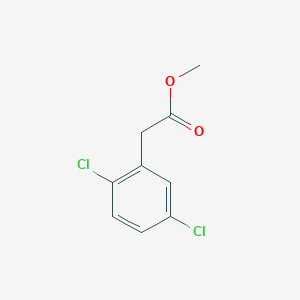
![2,9-Dibenzyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B8270235.png)

